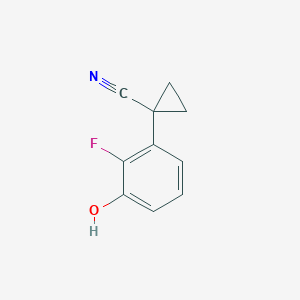

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

Description

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a cyclopropane carbonitrile derivative featuring a fluorinated and hydroxylated aromatic ring. This compound is of interest in medicinal chemistry due to the cyclopropane ring’s conformational rigidity and the electronic effects imparted by fluorine and hydroxyl groups, which can enhance binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name |

1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBERLAWOYGFGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C(=CC=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the nitrile group: This step may involve the use of cyanation reactions, where a suitable leaving group is replaced by a nitrile group.

Substitution reactions:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that cyclopropane derivatives, including 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, exhibit significant antitumor properties. Studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications can enhance their alkylating ability and reduce toxicity, making them potential candidates for cancer treatment .

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. Similar compounds have shown promise as antidepressants by modulating neurotransmitter systems, particularly through the inhibition of serotonin and norepinephrine reuptake . This suggests that 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile may also possess similar properties worth exploring.

Synthetic Applications

Synthesis of Fluorinated Compounds

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile can serve as a precursor in the synthesis of fluorinated flavonoids. A one-pot synthesis method has been developed to create 3-fluoroflavones using similar hydroxyphenyl derivatives, demonstrating the compound's utility in producing complex organic molecules efficiently .

Cyclization Reactions

The compound can be utilized in cyclization reactions to form various cyclic structures. For instance, it can participate in reactions that lead to the formation of cyclopropa[c]coumarins, which are valuable in drug discovery due to their biological activities . The ability to form such structures highlights the versatility of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile in synthetic organic chemistry.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Antitumor Activity | Investigated for its alkylating ability and toxicity reduction | Potential cancer treatment options |

| Neuropharmacology | Possible role as an antidepressant through neurotransmitter modulation | New avenues for mental health therapies |

| Synthetic Chemistry | Precursor for fluorinated compounds and cyclization reactions | Enhanced efficiency in organic synthesis |

Case Studies

-

Case Study on Antitumor Activity

In a study examining the effects of cyclopropane derivatives on cancer cell lines, 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile demonstrated significant cytotoxic effects. The research highlighted its potential as a lead compound for further development into antitumor agents. -

Neuropharmacological Investigation

A comparative study involving various cyclopropane derivatives showed that modifications at the phenolic position could enhance antidepressant activity. The findings suggest that 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile may warrant further investigation in this area.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

1-[4-(6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl)phenyl]cyclopropane-1-carbonitrile

- Structure: Contains a quinoline core substituted with fluorine and a piperazine-sulfonyl group, linked to a cyclopropane carbonitrile moiety.

- Biological Activity : Exhibits potent inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 77.0 nM and Ki values of 7.2 and 23.3 nM, suggesting strong enzyme-binding affinity .

- Key Difference: The quinoline scaffold and additional sulfonylpiperazine group differentiate it from the target compound, likely enhancing target specificity but reducing solubility compared to simpler phenyl derivatives.

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

- Structure : Features a bromine atom at the 4-position and fluorine at the 3-position on the phenyl ring.

- Physical Properties : Molecular weight = 240.075 g/mol; purity ≥ 95% .

1-(3-Fluoro-5-methylphenyl)cyclopropane-1-carbonitrile

- Structure : Substituted with fluorine and a methyl group on the phenyl ring.

- Applications : Marketed as a versatile small-molecule scaffold for lab use, highlighting its utility in structure-activity relationship (SAR) studies .

- Key Difference : The methyl group enhances lipophilicity, which may improve membrane permeability but reduce polarity compared to the hydroxylated target compound.

Analogues with Heterocyclic Systems

1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile

- Structure : Replaces the phenyl ring with a fluoropyridine moiety.

- Physical Properties : Molecular weight = 162.16 g/mol; lower mass due to the smaller pyridine ring .

Analogues with Functional Group Variations

1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile

- Structure: Contains an amino group adjacent to the hydroxyl group on the phenyl ring.

- Synthesis : Prepared via nitro group reduction (85% yield), with NMR and LC-MS data confirming structure .

- Key Difference: The amino group increases hydrogen-bonding capacity and solubility, which may enhance bioavailability relative to the target compound.

1-Acetyl-2-(4-chlorophenyl)cyclopropane-1-carbonitrile

Biological Activity

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenolic moiety with a fluorine substituent, which may enhance its biological activity. The presence of the carbonitrile group also suggests potential interactions with various biological targets.

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is hypothesized to exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2). The inhibition of CDK2 can disrupt the cell cycle, leading to reduced cell proliferation and potential apoptosis in cancer cells.

- Receptor Interaction : The compound may interact with specific receptors that are critical in signaling pathways related to cancer and inflammation. This interaction could modulate various biochemical pathways, enhancing or inhibiting cellular responses .

Anticancer Activity

Research indicates that 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could alleviate conditions associated with chronic inflammation. This activity is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential efficacy of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile:

- Study on CDK2 Inhibition : A study demonstrated that related cyclopropane derivatives effectively inhibited CDK2 activity, resulting in decreased proliferation in cancer cell lines. The mechanism involved direct binding to the ATP-binding site of the enzyme.

- Inflammation Model : In a model of acute inflammation, similar compounds reduced edema and inflammatory markers significantly compared to controls, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary data suggest that the compound has favorable absorption characteristics, allowing it to reach target tissues effectively.

- Metabolism : The metabolic pathways are yet to be fully elucidated; however, similar compounds are often metabolized via cytochrome P450 enzymes, which could influence their efficacy and safety profiles.

- Toxicity : Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile shows a relatively low toxicity profile in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.